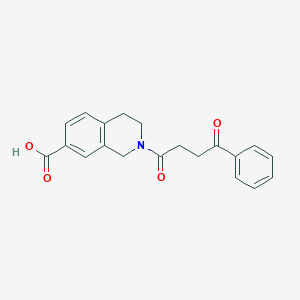![molecular formula C17H22N2O4 B6665037 3-[2-[[2-(2-Oxoazepan-1-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B6665037.png)
3-[2-[[2-(2-Oxoazepan-1-yl)acetyl]amino]ethyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-[[2-(2-Oxoazepan-1-yl)acetyl]amino]ethyl]benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an azepane ring through an acetylated ethylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[[2-(2-Oxoazepan-1-yl)acetyl]amino]ethyl]benzoic acid typically involves multiple steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Acetylation: The azepane ring is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Linking to Benzoic Acid: The acetylated azepane is then linked to the benzoic acid moiety through an ethylamine chain. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-[[2-(2-Oxoazepan-1-yl)acetyl]amino]ethyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Reduction: Reduced forms of the azepane ring or the benzoic acid moiety.
Substitution: Nitrated or halogenated derivatives of the benzoic acid moiety.
Scientific Research Applications
3-[2-[[2-(2-Oxoazepan-1-yl)acetyl]amino]ethyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[2-[[2-(2-Oxoazepan-1-yl)acetyl]amino]ethyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
- 2-[[2-(2-Oxoazepan-1-yl)acetyl]amino]benzoic acid
- 3-[2-[[2-(2-Oxoazepan-1-yl)acetyl]amino]ethyl]phenylacetic acid
Uniqueness
3-[2-[[2-(2-Oxoazepan-1-yl)acetyl]amino]ethyl]benzoic acid is unique due to its specific structural features, such as the presence of both an azepane ring and a benzoic acid moiety
Properties
IUPAC Name |
3-[2-[[2-(2-oxoazepan-1-yl)acetyl]amino]ethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4/c20-15(12-19-10-3-1-2-7-16(19)21)18-9-8-13-5-4-6-14(11-13)17(22)23/h4-6,11H,1-3,7-10,12H2,(H,18,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLGOTGWUSVKXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)N(CC1)CC(=O)NCCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(6-methylpyridin-3-yl)acetyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B6664959.png)
![4-[[2-(6-Oxo-3-phenylpyridazin-1-yl)acetyl]amino]pentanoic acid](/img/structure/B6664967.png)
![2-[2-(2-fluorophenoxy)propanoyl]-3,4-dihydro-1H-isoquinoline-7-carboxylic acid](/img/structure/B6664975.png)
![3-[4-(5-Bromothiophen-2-yl)butanoyl-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B6664976.png)

![3-[Cyclopropyl(imidazo[1,2-a]pyridine-2-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6664983.png)
![3-[[4-[(Carbamoylamino)methyl]benzoyl]-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B6664990.png)
![3-[Cyclopropyl-(1-ethylindole-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6665006.png)
![3-[(3-Carbamoylbenzoyl)-cyclopropylamino]-2-methylpropanoic acid](/img/structure/B6665010.png)
![3-[2-[[2-(1,1-Dioxothiolan-3-yl)acetyl]amino]ethyl]benzoic acid](/img/structure/B6665014.png)
![3-[Cyclopropyl(1,3-thiazole-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6665022.png)
![3-[2-[3-(4-Chlorothiophen-2-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B6665029.png)
![2-[[2-(3-Cyclopentylpropanoylamino)acetyl]amino]-3-cyclopropylpropanoic acid](/img/structure/B6665050.png)
![8-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]octanoic acid](/img/structure/B6665056.png)
